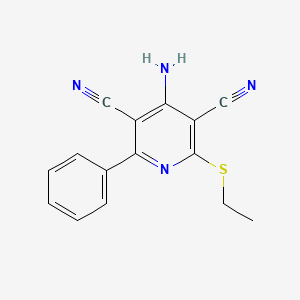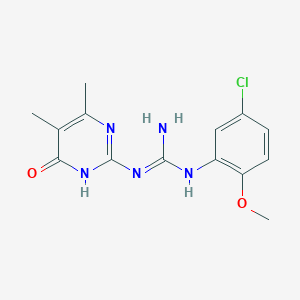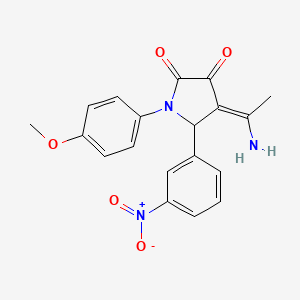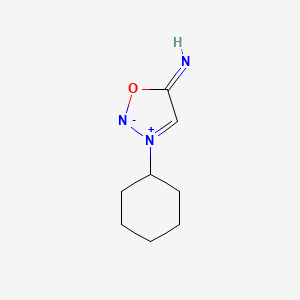![molecular formula C17H17N3O5S B11045786 3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11045786.png)
3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzooxazepine family This compound is characterized by its unique structure, which includes an oxazepine ring fused with two benzene rings, an amino group, and a morpholinosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one typically involves multiple steps:
-
Formation of the Dibenzooxazepine Core: : The initial step involves the formation of the dibenzooxazepine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminophenols and 2-fluorobenzonitriles under basic conditions. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used bases .
-
Introduction of the Amino Group: : The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the dibenzooxazepine core.
-
Sulfonylation: : The morpholinosulfonyl group is introduced through sulfonylation reactions. This involves reacting the amino-dibenzooxazepine intermediate with morpholinosulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxazepine ring or the sulfonyl group, potentially leading to ring-opened products or desulfonylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce ring-opened or desulfonylated compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the morpholinosulfonyl group is of particular interest due to its influence on the compound’s pharmacokinetics and pharmacodynamics.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The amino group and morpholinosulfonyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but generally involve inhibition or activation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[B,F][1,4]oxazepin-11(10H)-one: Lacks the amino and morpholinosulfonyl groups, making it less versatile in chemical reactions.
3-Amino-7-(methylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one: Similar structure but with a methylsulfonyl group instead of a morpholinosulfonyl group, affecting its reactivity and applications.
7-(Morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one: Lacks the amino group, which limits its potential in biological applications.
Uniqueness
3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one stands out due to the presence of both the amino and morpholinosulfonyl groups. This combination enhances its reactivity and broadens its range of applications in various fields.
Properties
Molecular Formula |
C17H17N3O5S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
9-amino-2-morpholin-4-ylsulfonyl-5H-benzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C17H17N3O5S/c18-11-1-3-13-15(9-11)25-16-10-12(2-4-14(16)19-17(13)21)26(22,23)20-5-7-24-8-6-20/h1-4,9-10H,5-8,18H2,(H,19,21) |
InChI Key |
HNXAHSZJAWFWCT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C4=C(O3)C=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(Pyridin-4-YL)ethyl]but-2-ynamide](/img/structure/B11045722.png)
![5a-methoxy-1,3-dioxo-4-phenyloctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile](/img/structure/B11045724.png)


![4-Amino-1-(2-fluorophenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045736.png)
![N-(4-{[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B11045743.png)



![ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11045776.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11045779.png)
![3-(1,3-Benzodioxol-5-yl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11045784.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-propylbenzimidazol-2-amine](/img/structure/B11045792.png)
